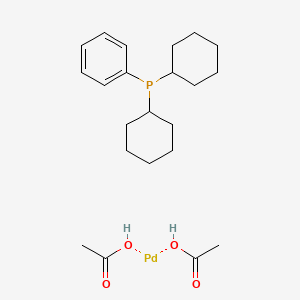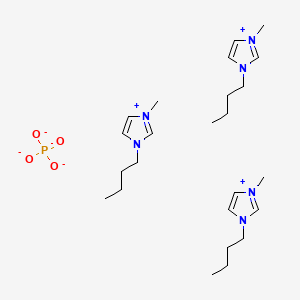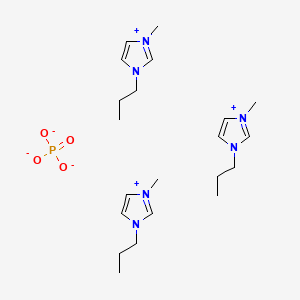
1-Methyl-3-propylimidazolium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-propylimidazolium phosphate is an ionic liquid with the chemical formula C7H13N2O4P. It is known for its unique properties, such as high ionic conductivity, thermal stability, and non-flammability. These characteristics make it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylimidazolium phosphate can be synthesized through the reaction of 1-methylimidazole with propyl bromide to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with phosphoric acid to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-propylimidazolium phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphate derivatives, while substitution reactions can introduce different functional groups onto the imidazolium ring .
Aplicaciones Científicas De Investigación
1-Methyl-3-propylimidazolium phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-methyl-3-propylimidazolium phosphate exerts its effects involves its interaction with molecular targets and pathways. For instance, in perovskite solar cells, it acts as a defect passivation agent, enhancing the efficiency and stability of the cells. The phosphate groups interact with defects in the perovskite structure, reducing recombination and improving charge transport .
Comparación Con Compuestos Similares
- 1-Methyl-3-propylimidazolium bromide
- 1-Ethyl-3-methylimidazolium phosphate
- 1-Butyl-3-methylimidazolium phosphate
Uniqueness: 1-Methyl-3-propylimidazolium phosphate stands out due to its specific combination of thermal stability, high ionic conductivity, and non-flammability. Compared to similar compounds, it offers a unique balance of properties that make it particularly suitable for applications in energy storage and advanced materials .
Propiedades
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H13N2.H3O4P/c3*1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h3*5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEFAMQBRPLVFR-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

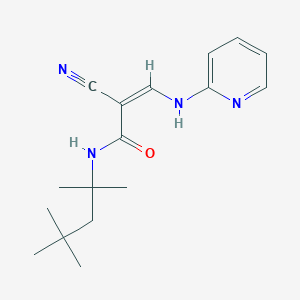




![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)
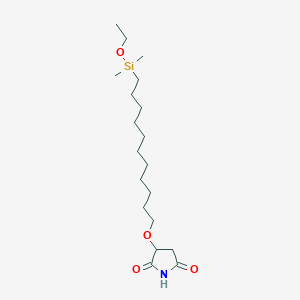
![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)
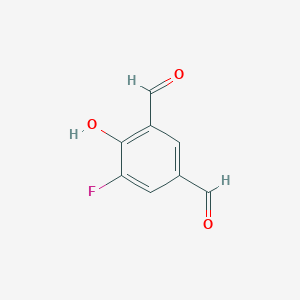
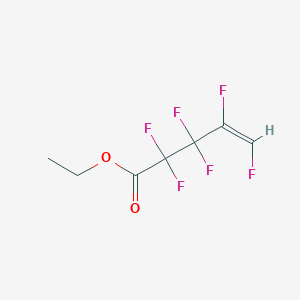
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
